5'-(2-phenylethyl)-1,2,3',3'a,4',5',6',6'a-octahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'-trione
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Overview
Description
5-(2-Phenylethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione is a complex spiro-heterocyclic compound. This compound is part of the spiroindole family, which is known for its significant biological activities and potential pharmaceutical applications . The unique structure of this compound, featuring a spirocyclic system fused to an indole moiety, makes it an attractive target for drug discovery and development .
Preparation Methods
The synthesis of 5-(2-Phenylethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions . For instance, the reaction of isatin with 5-aminopyrazole and 1,3-dicarbonyl compounds can yield spirooxindole derivatives . Industrial production methods often involve multi-step synthesis with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxindole derivatives, while reduction can yield tetrahydropyrrolo derivatives .
Scientific Research Applications
5-(2-Phenylethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has shown potential as an antimicrobial, antitumor, and antiviral agent . In medicine, it is being investigated for its potential to inhibit microtubule assembly and modulate serotonin receptors . In industry, it can be used as a precursor for the production of various pharmaceuticals .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways . For instance, it can inhibit microtubule assembly by binding to tubulin, thereby preventing cell division . It can also modulate serotonin receptors, affecting neurotransmission and potentially providing therapeutic benefits for neurological disorders .
Comparison with Similar Compounds
Compared to other spiroindole derivatives, 5-(2-Phenylethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione stands out due to its unique structure and broad spectrum of biological activities . Similar compounds include spirotryprostatin A and B, which also exhibit microtubule assembly inhibition, and pteropodine and isopteropodine, which modulate serotonin receptors . The unique combination of a spirocyclic system and an indole moiety in this compound contributes to its distinct pharmacological profile .
Properties
IUPAC Name |
5-(2-phenylethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c25-18-14-12-22-21(15-8-4-5-9-16(15)23-20(21)27)17(14)19(26)24(18)11-10-13-6-2-1-3-7-13/h1-9,14,17,22H,10-12H2,(H,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APQDTZWXYXIMKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(=O)N(C2=O)CCC3=CC=CC=C3)C4(N1)C5=CC=CC=C5NC4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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